azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone, also known as CP-945,598, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 2002 by Pfizer, Inc. as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is a selective antagonist of the cannabinoid receptor CB1. It works by blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which plays a role in a variety of physiological processes, including appetite, pain perception, and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is its selectivity for the CB1 receptor. This allows for the study of the specific effects of CB1 receptor blockade, without interfering with other cannabinoid receptors or systems. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of CB1 receptor blockade, particularly in relation to appetite and weight regulation.
Synthesemethoden
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is synthesized through a multi-step process involving the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with 1-azepan-1-ylpropan-2-one. The resulting intermediate is then treated with trifluoroacetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied as a potential treatment for obesity, metabolic disorders, and addiction.
Eigenschaften
IUPAC Name |
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-7-3-1-2-4-8-16)12-9-11(14-15-12)10-5-6-10/h9-10H,1-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITIOPWWVGDYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.